

# A Comparative Analysis of Tetrachloroethylene and 1-Bromopropane in Dry Cleaning Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrachloroethylene**

Cat. No.: **B127269**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of two key industrial solvents.

The dry cleaning industry has long relied on effective chemical solvents to remove stains and maintain the integrity of textiles. For decades, **tetrachloroethylene**, commonly known as perchloroethylene (perc), has been the industry standard due to its powerful cleaning capabilities. However, growing health and environmental concerns have led to the exploration of alternatives, including 1-bromopropane (n-propyl bromide or nPB). This guide provides a detailed, data-supported comparison of the efficacy of these two solvents in a dry cleaning context, intended for a scientific audience.

## Executive Summary

**Tetrachloroethylene** remains a highly effective solvent for stain removal, particularly for oil-based stains.<sup>[1][2][3][4][5]</sup> Its cleaning power is well-documented and often serves as a benchmark in comparative studies.<sup>[6]</sup> In contrast, 1-bromopropane, while also an effective degreaser, has seen a significant decline in use within the dry cleaning industry.<sup>[7][8]</sup> This is largely due to health and safety concerns, leading to it being termed a "regrettable substitution" for perc.<sup>[9]</sup> Direct, quantitative, side-by-side comparisons of their cleaning efficacy are scarce in recent literature, reflecting this shift in industry usage. This guide compiles available data and outlines the standardized methodologies used to evaluate solvent performance.

## Data Presentation: A Comparative Overview

Due to the limited number of recent studies directly comparing the cleaning efficacy of **tetrachloroethylene** and 1-bromopropane, the following tables are compiled from various sources that evaluate each solvent against other industry benchmarks, such as hydrocarbon solvents.

Table 1: General Properties and Performance Characteristics

| Property                        | Tetrachloroethylene<br>(Perchloroethylene, PERC)                                                                            | 1-Bromopropane (n-Propyl<br>Bromide, nPB)                                                                      |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Primary Use in Dry Cleaning     | Primary solvent for a wide range of fabrics and stains. <a href="#">[10]</a><br><a href="#">[11]</a>                        | Previously marketed as a "drop-in" replacement for PERC. <a href="#">[9]</a>                                   |
| Cleaning Efficacy (Qualitative) | Excellent, especially for oil-based stains. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> | Effective solvent for oils, greases, and waxes. <a href="#">[12]</a>                                           |
| Stain Removal Rating            | Rated 140 on a scale where hydrocarbon is 100. <a href="#">[6]</a>                                                          | No direct comparative rating found in recent studies.                                                          |
| Industry Usage Trend            | Still widely used, but declining in some regions due to regulations. <a href="#">[9]</a>                                    | Use in dry cleaning is rare and rapidly declining toward obsolescence. <a href="#">[7]</a> <a href="#">[8]</a> |
| Health & Safety Profile         | Classified as a probable human carcinogen with neurological and organ effects. <a href="#">[9]</a>                          | Linked to neurotoxicity and other health hazards. <a href="#">[9]</a> <a href="#">[13]</a>                     |

Table 2: Performance on Different Stain Types (Based on General Solvent Properties)

| Stain Type                         | Tetrachloroethylene Efficacy                                   | 1-Bromopropane Efficacy                                        |
|------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| Oil-Based (e.g., grease, lipstick) | Highly Effective[1][2][3][5]                                   | Effective[12]                                                  |
| Water-Based (e.g., coffee, wine)   | Less effective without specialized detergents/spotting agents. | Less effective without specialized detergents/spotting agents. |
| Particulate (e.g., dirt, dust)     | Effective                                                      | Effective                                                      |

## Experimental Protocols

The evaluation of dry cleaning solvent efficacy is guided by standardized experimental protocols developed by organizations such as the International Organization for Standardization (ISO), ASTM International, and the American Association of Textile Chemists and Colorists (AATCC). These protocols ensure that results are reproducible and comparable across different studies.

## ISO 3175: Textiles — Professional care, drycleaning and wetcleaning of fabrics and garments

This standard specifies procedures for dry cleaning fabrics and garments using commercial machines to test performance.[14][15][16]

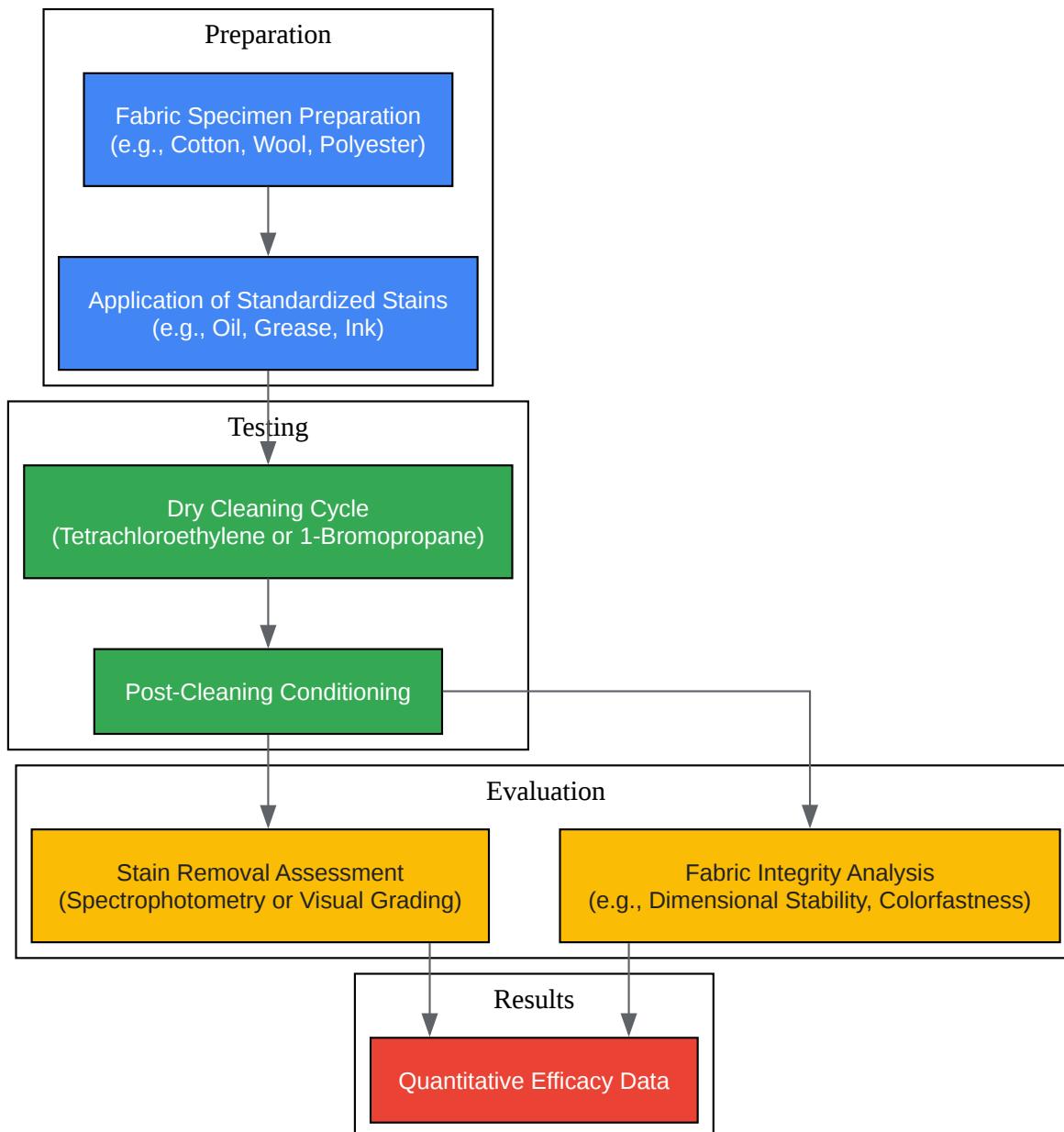
- Part 2: Procedure for testing performance when cleaning and finishing using tetrachloroethene.[14][15]
  - Specimen Preparation: Fabric swatches of standard dimensions (e.g., 50cm x 50cm) are prepared and conditioned in a standard atmosphere.[17] Garments are tested in their entirety.[17]
  - Staining: Standardized stains (e.g., olive oil, sebum, carbon black) are applied to the fabric specimens in a controlled manner.
  - Cleaning Cycle: The stained specimens are placed in a commercial dry cleaning machine with a ballast load of clean fabric. A specified cleaning program is run, controlling for

solvent temperature, mechanical action, and drying time.

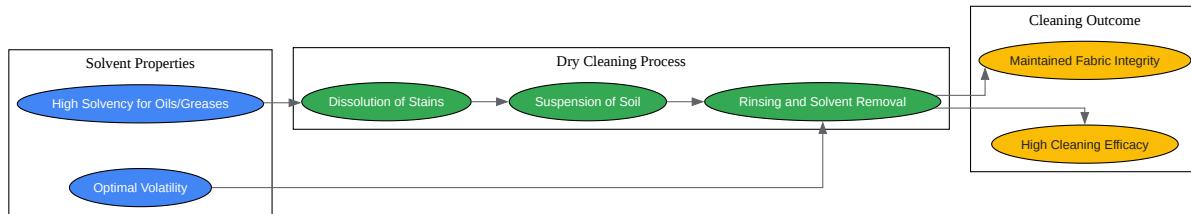
- Evaluation: After the cycle, the specimens are reconditioned. Cleaning efficacy is assessed by measuring the color change of the stained area using a spectrophotometer or by visual assessment against a graded scale. Dimensional stability (shrinkage) and color bleeding are also evaluated.

## ASTM D2724: Standard Test Method for Bond Strength of Bonded, Fused, and Laminated Apparel Fabrics

This method is used to assess the impact of dry cleaning on the integrity of bonded fabrics.[\[9\]](#) [\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)


- Procedure: The bond strength of the fabric is measured before and after being subjected to a specified number of dry cleaning cycles. A decrease in bond strength indicates a negative effect of the solvent on the fabric construction.

## AATCC Test Method 130: Soil Release: Oily Stain Release Method


This test evaluates the ability of a fabric to release oily stains during laundering, but the principles can be adapted for dry cleaning evaluation.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Staining: A standard oily stain (e.g., corn oil) is applied to the center of a fabric specimen.[\[22\]](#)[\[24\]](#)
- Weight Application: A weight is placed on the stain to force it into the fabric.[\[22\]](#)[\[24\]](#)
- Cleaning: The stained fabric is subjected to a cleaning process (in this case, a dry cleaning cycle).
- Rating: The residual stain is then visually rated on a scale of 1 to 5 by comparing it to a standard stain release replica.[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating dry cleaning solvent efficacy.



[Click to download full resolution via product page](#)

Caption: Logical relationship of solvent properties to dry cleaning performance.

## Conclusion

Based on available data, **tetrachloroethylene** demonstrates superior and well-documented cleaning efficacy, particularly for challenging oil-based stains. While 1-bromopropane also possesses effective solvency for such stains, its use in the dry cleaning industry has sharply declined due to significant health and safety concerns, making direct comparative performance data limited. For researchers and professionals in fields where solvent efficacy is critical, **tetrachloroethylene** remains a benchmark for cleaning performance, though its hazardous properties necessitate strict handling protocols and consideration of safer alternatives. The experimental protocols outlined provide a framework for any future comparative studies to quantify the performance differences between these and other emerging solvent technologies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dry Cleaning: Perchloroethylene vs hydrocarbon [[perchloroethylene.co.za](http://perchloroethylene.co.za)]
- 2. [duoninilaundry.com.sg](http://duoninilaundry.com.sg) [[duoninilaundry.com.sg](http://duoninilaundry.com.sg)]
- 3. [reddit.com](http://reddit.com) [[reddit.com](http://reddit.com)]
- 4. [keans.com](http://keans.com) [[keans.com](http://keans.com)]
- 5. [eco-drycleaners.co.uk](http://eco-drycleaners.co.uk) [[eco-drycleaners.co.uk](http://eco-drycleaners.co.uk)]
- 6. [etitex.be](http://etitex.be) [[etitex.be](http://etitex.be)]
- 7. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 8. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](http://pdfs.semanticscholar.org)]
- 9. [intertekinform.com](http://intertekinform.com) [[intertekinform.com](http://intertekinform.com)]
- 10. The Risks Of PERC: Is Your Dry Cleaning Toxic? [[hamletlaundry.com](http://hamletlaundry.com)]
- 11. [greeninsideandout.org](http://greeninsideandout.org) [[greeninsideandout.org](http://greeninsideandout.org)]
- 12. [lanxess.com](http://lanxess.com) [[lanxess.com](http://lanxess.com)]
- 13. [turi.org](http://turi.org) [[turi.org](http://turi.org)]
- 14. Standard - Textiles - Professional care, drycleaning and wetcleaning of fabrics and garments - Part 2: Procedure for testing performance when cleaning and finishing using tetrachloroethene (ISO 3175-2:2010) SS-EN ISO 3175-2:2010 - Swedish Institute for Standards, SIS [[sis.se](http://sis.se)]
- 15. Standard - Textiles - Professional care, drycleaning and wetcleaning of fabrics and garments - Part 2: Procedure for testing performance when cleaning and finishing using tetrachloroethene (ISO 3175-2:2017) SS-EN ISO 3175-2:2018 - Swedish Institute for Standards, SIS [[sis.se](http://sis.se)]
- 16. ISO 3175 Dry Cleaning: Global Standard for Fabric Testing and Performance - Textile Tester [[darongtester.com](http://darongtester.com)]
- 17. [cdn.standards.iteh.ai](http://cdn.standards.iteh.ai) [[cdn.standards.iteh.ai](http://cdn.standards.iteh.ai)]
- 18. [store.astm.org](http://store.astm.org) [[store.astm.org](http://store.astm.org)]
- 19. [store.astm.org](http://store.astm.org) [[store.astm.org](http://store.astm.org)]
- 20. [store.astm.org](http://store.astm.org) [[store.astm.org](http://store.astm.org)]
- 21. [webstore.ansi.org](http://webstore.ansi.org) [[webstore.ansi.org](http://webstore.ansi.org)]
- 22. [members.aatcc.org](http://members.aatcc.org) [[members.aatcc.org](http://members.aatcc.org)]
- 23. AATCC - AATCC [[members.aatcc.org](http://members.aatcc.org)]
- 24. [tm130.ppt](http://tm130.ppt) [[slideshare.net](http://slideshare.net)]

- 25. intertekinform.com [intertekinform.com]
- 26. Test equipment according to AATCC 130 | Rycobel [rycobel.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tetrachloroethylene and 1-Bromopropane in Dry Cleaning Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127269#efficacy-comparison-between-tetrachloroethylene-and-1-bromopropane-in-dry-cleaning>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)